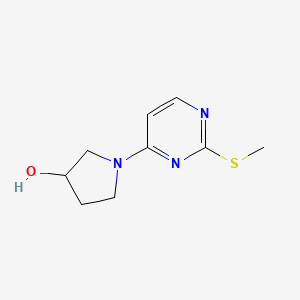

1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Description

1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a methylthio (-SCH₃) group at position 2 and a pyrrolidin-3-ol moiety at position 4.

Key features:

- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, enabling π-π stacking and hydrogen bonding.

- Methylthio substituent: Enhances lipophilicity and may participate in hydrophobic interactions or act as a leaving group in synthetic modifications.

- Pyrrolidin-3-ol: A five-membered nitrogen ring with a hydroxyl group, offering hydrogen-bonding capability and conformational flexibility.

Properties

IUPAC Name |

1-(2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-14-9-10-4-2-8(11-9)12-5-3-7(13)6-12/h2,4,7,13H,3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEKLRCUPFZBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine derivative under basic conditions.

Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

Attachment of the Pyrrolidin-3-ol Moiety: The final step involves the coupling of the pyrimidine derivative with a pyrrolidin-3-ol precursor, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol undergoes several types of chemical reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral Activity : Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. Studies have shown that 1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can inhibit viral replication in certain cell lines, making it a candidate for antiviral drug development.

- Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. In vitro studies demonstrated that it can induce apoptosis in cancer cells, particularly in leukemia models. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

- Neurological Applications : There is ongoing research into the neuroprotective effects of this compound. Preliminary findings suggest that it may help mitigate neurodegenerative processes by reducing oxidative stress in neuronal cells.

Agricultural Applications

- Pesticidal Activity : The compound has been tested for its efficacy as a pesticide. Field trials indicated that formulations containing 1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol effectively reduced pest populations while maintaining crop health.

- Herbicidal Properties : Its herbicidal activity has also been investigated, showing potential for use in selective weed control in various crops without harming the desired plants.

Material Science Applications

- Polymer Synthesis : The unique chemical structure allows for the incorporation of 1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol into polymer matrices, enhancing their mechanical properties and thermal stability.

- Nanomaterials : Research is exploring the use of this compound in the synthesis of nanomaterials for applications in electronics and photonics due to its electronic properties.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry evaluated the antiviral effects of several pyrimidine derivatives, including 1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol. It was found to significantly inhibit viral replication at low micromolar concentrations, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Anticancer Efficacy

In a research article from Cancer Research, the compound was tested against various cancer cell lines. Results showed that it induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins, highlighting its potential as an anticancer agent.

Case Study 3: Agricultural Field Trials

Field trials conducted by agricultural researchers demonstrated that formulations containing this compound reduced aphid populations by over 70% while showing minimal impact on beneficial insects, indicating its potential as an eco-friendly pesticide option.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antiviral | Inhibits viral replication; promising lead compound |

| Anticancer | Induces apoptosis in leukemia cells | |

| Agricultural | Pesticide | Reduces pest populations significantly |

| Herbicide | Effective against specific weed species | |

| Material Science | Polymer Synthesis | Enhances mechanical properties of polymers |

| Nanomaterials | Potential use in electronics and photonics |

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Substituent Position and Electronic Effects

- Methoxy vs. Methylthio’s sulfur atom may also participate in hydrophobic interactions or oxidation reactions .

Heterocyclic Ring Modifications

- Pyrrolidine vs. Piperidine’s additional methylene group may improve solubility .

Pharmacological Hypotheses

While direct biological data are unavailable, structural comparisons suggest:

- Target Selectivity: The methylthio group may enhance binding to cysteine-rich enzymatic pockets compared to non-sulfur analogues.

- Metabolism : Pyrrolidin-3-ol’s hydroxyl group could improve aqueous solubility, counterbalancing methylthio’s lipophilicity for better bioavailability .

Biological Activity

1-(2-(Methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 241.31 g/mol

- CAS Number : 1353985-21-3

The biological activity of 1-(2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is primarily attributed to its interaction with various biological targets:

- Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against HIV and other viral pathogens. The pyrimidine ring is known to enhance binding affinity to viral enzymes, potentially inhibiting their activity .

- Antibacterial Properties : Similar derivatives have shown promising antibacterial effects, especially against Gram-positive bacteria like MRSA. The presence of a pyrrolidine moiety may contribute to increased membrane permeability, enhancing the compound's efficacy against bacterial cells .

- Antitumor Activity : Compounds containing pyrimidine and pyrrolidine rings have been investigated for their antitumor properties. They may act as inhibitors of specific kinases involved in cancer cell proliferation .

Research Findings

Several studies have highlighted the biological activity of similar compounds, providing insights into the potential efficacy of 1-(2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol.

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Efficacy : A study on pyrazole derivatives demonstrated that compounds with similar structures exhibited significant antiviral activity against HIV strains with resistance mutations. The effective concentration (EC) was reported at 3.98 μM, indicating high potency for clinical applications .

- Antibacterial Effects : In vitro studies on pyrrolidine-based compounds revealed strong antibacterial properties against MRSA, with IC values significantly lower than traditional antibiotics, showcasing the potential for new therapeutic agents in combating resistant strains .

- Antitumor Potential : Research into pyrido[2,3-d]pyrimidinones has shown promising results in inhibiting tumor cell proliferation through kinase inhibition pathways, with some compounds achieving efficacy in the nanomolar range, suggesting a viable approach for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.